![molecular formula C12H11NO B1587408 3-(4-Methoxyphenyl)pyridine CAS No. 5958-02-1](/img/structure/B1587408.png)
3-(4-Methoxyphenyl)pyridine
Overview
Description
3-(4-Methoxyphenyl)pyridine, commonly referred to as 4-MPP, is an organic compound with a molecular formula of C12H11NO. It is a colorless liquid and is soluble in water, ethanol, and methanol. 4-MPP is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and dyes. It has been used in the synthesis of a variety of drugs, including the anti-inflammatory drug diclofenac, the anti-depressant sertraline, and the anti-viral drug lopinavir. It is also a building block for the synthesis of various dyes and agrochemicals.
Scientific Research Applications
Synthesis of Triazolopyridines
3-(4-Methoxyphenyl)pyridine is used in the synthesis of triazolopyridines . Triazolopyridines are a class of compounds that are currently attracting significant attention due to their wide range of biological activities . They can be used as molecular chemosensors for metal ions, anions, and amino acids , as well as in the construction of luminophores .
Green Chemistry
The compound is used in green chemistry approaches to preparative chemistry . For example, it has been used in the synthesis of [1,2,4]triazolo[4,3-a]pyridines by means of an oxidative cyclization of hydrazines .
Anticancer Research
Pyridine derivatives, such as 3-(4-Methoxyphenyl)pyridine, have been synthesized and evaluated for their anti-cancer potency towards various cancer cell lines .
Development of Fluorescent Sensors
3-(4-Methoxyphenyl)pyridine has been utilized in the preparation of fluorescent sensors . These sensors can be used in various fields, including biological and chemical research.
Synthesis of Biologically Active Compounds
The compound has been employed in the synthesis of various biologically active compounds . These compounds can have a wide range of applications, including medicinal and pharmaceutical research.
Molecular Mechanistic Investigations
3-(4-Methoxyphenyl)pyridine and its derivatives have been used in theoretical and molecular mechanistic investigations . These investigations can provide valuable insights into the behavior and properties of these compounds.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Methoxyphenyl)pyridine are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives have been known to exhibit a range of pharmacological effects . .
Mode of Action
It is known that pyridine derivatives can interact with various biological targets, leading to a range of effects . The exact interaction of 3-(4-Methoxyphenyl)pyridine with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyridine derivatives are known to be involved in a variety of biochemical pathways . .
Result of Action
As a derivative of pyridine, it may share some of the biological activities associated with other pyridine compounds . .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially affect the action of 3-(4-Methoxyphenyl)pyridine .
properties
IUPAC Name |
3-(4-methoxyphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRHRNXOYYLECZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399709 | |
Record name | 3-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5958-02-1 | |
Record name | 3-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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